1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide is a complex organic compound that features a pyridazinone core linked to a piperidine ring, which is further substituted with a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyridazinone intermediate.
Introduction of the Phenylethyl Group: This step often involves the use of Friedel-Crafts acylation or alkylation reactions to attach the phenylethyl group to the piperidine ring.
Industrial Production Methods: In an industrial setting, the synthesis would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors and automated synthesis platforms to maintain consistent reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone core, potentially converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the pyridazinone core.
Substitution: Various substituted phenylethyl derivatives.
Chemistry:
Ligand Design: The compound can be used as a ligand in coordination chemistry due to its multiple functional groups.
Catalysis: It may serve as a catalyst or catalyst precursor in organic transformations.
Biology:
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Receptor Binding: Its structure suggests potential interactions with biological receptors, useful in pharmacological research.
Medicine:
Drug Development: The compound’s structure is promising for the development of new therapeutic agents, particularly in targeting neurological or inflammatory pathways.
Industry:
Material Science: It may be used in the synthesis of advanced materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The pyridazinone core can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The phenylethyl group may further modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide: Similar in structure but with variations in the substituents on the piperidine or pyridazinone rings.
Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents, affecting their biological activity and chemical properties.
Piperidine Carboxamides: Compounds with piperidine rings and carboxamide groups, used in various medicinal chemistry applications.
Uniqueness: The unique combination of the pyridazinone core, piperidine ring, and phenylethyl group in this compound provides a distinct set of chemical and biological properties, making it a valuable compound for diverse scientific research and industrial applications.
Properties
IUPAC Name |
1-(1-methyl-6-oxopyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14(15-6-4-3-5-7-15)20-19(25)16-10-12-23(13-11-16)17-8-9-18(24)22(2)21-17/h3-9,14,16H,10-13H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNHPOKPPDUGQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)C3=NN(C(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.